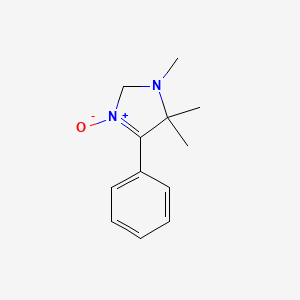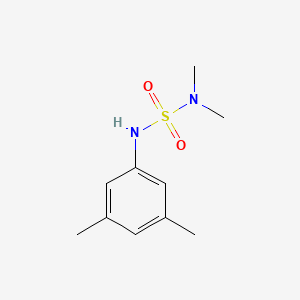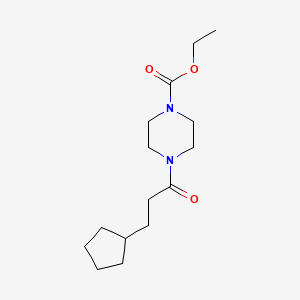![molecular formula C12H14N4OS2 B5754718 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ATDA and is known for its potent biological activity.
科学的研究の応用
ATDA has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
作用機序
The mechanism of action of ATDA is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects
ATDA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of cell growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of using ATDA in lab experiments is its potent biological activity. It has been shown to exhibit potent antibacterial and antifungal activity, making it a useful tool for studying the mechanisms of bacterial and fungal growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a useful tool for studying the mechanisms of inflammation and pain.
One of the limitations of using ATDA in lab experiments is its potential toxicity. While ATDA has been shown to exhibit potent biological activity, it can also be toxic to cells at high concentrations. Additionally, the synthesis of ATDA can be challenging, making it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of ATDA. One potential direction is the development of new antimicrobial agents based on the structure of ATDA. Additionally, the study of the mechanism of action of ATDA could lead to the development of new drugs for the treatment of bacterial and fungal infections. Finally, the study of the anti-inflammatory and analgesic activity of ATDA could lead to the development of new drugs for the treatment of inflammation and pain.
合成法
The synthesis of ATDA involves the reaction between 2-ethylphenylacetic acid and thiosemicarbazide, followed by the reaction between the resulting compound and chloroacetyl chloride. The final product is obtained by reacting the intermediate with ammonium hydroxide. The synthesis of ATDA is a straightforward process that can be carried out using standard laboratory techniques.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-5-3-4-6-9(8)14-10(17)7-18-12-16-15-11(13)19-12/h3-6H,2,7H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCSMJLMZZXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)


![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
